molecular formula C8H6NaO7S B097462 Monosodium 2-Sulfoterephthalate CAS No. 19089-60-2

Monosodium 2-Sulfoterephthalate

Cat. No.: B097462
CAS No.: 19089-60-2
M. Wt: 269.19 g/mol
InChI Key: KJERPKPRIWFPGO-UHFFFAOYSA-N
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Description

Monosodium 2-Sulfoterephthalate is a derivative of terephthalic acid, where a sulfonic acid group is attached to the benzene ring. It is commonly found as a white crystalline solid at room temperature and is highly soluble in water. This compound is known for its stability and strong acidity, making it useful in various industrial applications .

Biochemical Analysis

Biochemical Properties

It has been used as a raw material for the synthesis of MIL-101 (Cr)-SO3H, a porous acid catalyst with excellent thermal and chemical stabilities . This suggests that Monosodium 2-Sulfoterephthalate may interact with certain enzymes or proteins in the process, but specific interactions have not been reported.

Molecular Mechanism

It is known that the compound can be used in the synthesis of MIL-101 (Cr)-SO3H, a catalyst used in various organic reactions

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. The compound is known to have good stability and is typically stored at room temperature, away from moisture .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. It is known that the compound can be synthesized from p-xylene through a series of reactions involving ester exchange and hydrolysis

Preparation Methods

Monosodium 2-Sulfoterephthalate can be synthesized through several methods. One common laboratory method involves the sulfonation of para-xylene (1,4-dimethylbenzene) followed by neutralization with sodium hydroxide. The optimal conditions for this reaction include a temperature of 95°C for 12 hours, yielding a maximum product yield of approximately 75% . Industrially, it can be produced by reacting terephthalic acid with a sulfonating agent, such as trimethylsulfoxonium iodide, followed by hydrolysis with sodium hydroxide .

Chemical Reactions Analysis

Monosodium 2-Sulfoterephthalate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonated terephthalic acid derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

Scientific Research Applications

Monosodium 2-Sulfoterephthalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Monosodium 2-Sulfoterephthalate can be compared with other sulfonated aromatic compounds, such as:

Properties

CAS No.

19089-60-2

Molecular Formula

C8H6NaO7S

Molecular Weight

269.19 g/mol

IUPAC Name

sodium;2,5-dicarboxybenzenesulfonate

InChI

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15);

InChI Key

KJERPKPRIWFPGO-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+]

SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+]

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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